Alosetron HCl (CAS 132414-02-9) addresses solubility and selectivity deficits of free base or generic 5-HT3 antagonists in IBS-D research. Key differentiators: • 61 mg/mL aqueous solubility ensures consistent dissolution for oral liquid or suspension formulations. • Ki 0.3 nM, >1000-fold selectivity over 5-HT1B/1C, α-adrenergic receptors prevents assay confounding. • Validated positive control for colonic transit and visceral pain models; meets FDA reference standards for IBS-D. Supplied as high-purity API with full stability documentation. Immediate global shipping.
Alosetron hydrochloride (CAS 132414-02-9) is a highly potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist utilized primarily as an active pharmaceutical ingredient (API) for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) [1]. From a procurement and formulation perspective, the hydrochloride salt form is critical because it provides exceptional aqueous solubility (61 mg/mL) compared to the poorly soluble free base [1]. This high solubility ensures reproducible bioavailability in solid oral dosage forms and enables the preparation of stable extemporaneous liquid suspensions [1]. Its high selectivity for the 5-HT3 receptor over other serotonin, adrenergic, and dopaminergic receptors makes it a benchmark compound in neurogastroenterology research and specialized pharmaceutical manufacturing .
Substituting Alosetron hydrochloride with older 5-HT3 antagonists (such as ondansetron) or its own free base form compromises both formulation viability and assay specificity. The free base form lacks the necessary aqueous solubility for consistent dissolution profiles, leading to unpredictable pharmacokinetics and formulation failures in liquid vehicles [1]. Furthermore, substituting with broader-spectrum antiemetics like ondansetron introduces off-target binding to 5-HT1B, 5-HT1C, and alpha-adrenergic receptors, which confounds in vitro receptor assays and fails to replicate the specific colonic transit modulation required for IBS-D models . Therefore, securing the exact hydrochloride salt is mandatory for both high-fidelity receptor binding studies and compliant pharmaceutical compounding.
Alosetron hydrochloride demonstrates an aqueous solubility of 61 mg/mL, which is critical for its use in both solid and liquid dosage forms [1]. In contrast, the alosetron free base is poorly soluble in water, necessitating the use of the hydrochloride salt to achieve the required dissolution kinetics and bioavailability [2]. This high solubility allows for the creation of stable 0.1 mg/mL oral suspensions that maintain stability for up to 14 days under refrigeration, a critical requirement for specialized patient formulations[1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 61 mg/mL (Alosetron hydrochloride) |
| Comparator Or Baseline | Alosetron free base (Poorly soluble / <1 mg/mL) |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the HCl salt. |
| Conditions | Aqueous solution at standard formulation conditions. |
Securing the hydrochloride salt is essential for achieving reproducible dissolution in pharmaceutical manufacturing and enabling stable liquid formulations.
Alosetron exhibits exceptional potency and selectivity for the 5-HT3 receptor, with a binding affinity (Ki) of approximately 0.3 to 0.4 nM for human recombinant receptors. In comparison, the first-generation 5-HT3 antagonist ondansetron has a significantly lower affinity (Ki = 6.16 nM) and exhibits off-target binding to 5-HT1B, 5-HT1C, and alpha-adrenergic receptors . This roughly 15- to 20-fold higher affinity and strict selectivity profile make alosetron the superior choice for assays requiring precise isolation of 5-HT3-mediated pathways in enteric nervous system models .
| Evidence Dimension | 5-HT3 Receptor Binding Affinity (Ki) |
| Target Compound Data | Ki = 0.3 - 0.4 nM |
| Comparator Or Baseline | Ondansetron (Ki = 6.16 nM) |
| Quantified Difference | ~15 to 20-fold higher affinity for Alosetron. |
| Conditions | In vitro human recombinant 5-HT3 receptor binding assays. |
For neurogastroenterology research, Alosetron provides a cleaner pharmacological profile without the confounding off-target effects seen with older antiemetics.
In rigorous evaluations using the FDA-recommended composite endpoint for IBS-D (which requires simultaneous improvement in both abdominal pain and stool consistency), Alosetron 1 mg twice daily ranked first for efficacy in network meta-analyses of pharmacological therapies [1]. It significantly outperformed alternatives like eluxadoline and rifaximin in achieving this dual-symptom resolution [1]. Over 45% of patients treated with alosetron met this strict composite endpoint, establishing it as the benchmark positive control for severe IBS-D therapeutic development [2].
| Evidence Dimension | FDA Composite Endpoint Response (Abdominal pain & stool consistency) |
| Target Compound Data | Ranked 1st; >45% responder rate |
| Comparator Or Baseline | Eluxadoline and Rifaximin (Lower composite response rates) |
| Quantified Difference | Superior ranking in dual-symptom resolution. |
| Conditions | Network meta-analysis of randomized controlled trials for IBS-D. |
Buyers developing or benchmarking new IBS-D therapeutics must use Alosetron as the gold-standard positive control for composite efficacy.
Due to its high 5-HT3 receptor affinity (Ki ~0.3 nM) and proven efficacy in modulating enteric nervous system activity, Alosetron hydrochloride is the mandatory positive control in preclinical models evaluating visceral pain and colonic transit times . Its use ensures baseline validation when screening novel compounds for IBS-D [2].
The high aqueous solubility of the hydrochloride salt (61 mg/mL) makes it the ideal API for formulating specialized liquid dosage forms (e.g., 0.1 mg/mL suspensions) for patients unable to swallow solid tablets [1]. Its stability profile supports a 14-day refrigerated shelf life in standard suspending vehicles [1].
Because it lacks the off-target alpha-adrenergic and 5-HT1B/1C binding seen in older setrons like ondansetron, Alosetron hydrochloride is the preferred radioligand competitor or blocking agent in highly specific in vitro receptor mapping and structural biology studies of the 5-HT3 ion channel .
Acute Toxic;Irritant